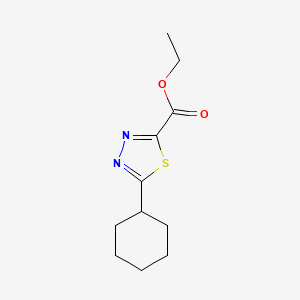

Ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate

CAS No.:

Cat. No.: VC15853372

Molecular Formula: C11H16N2O2S

Molecular Weight: 240.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2O2S |

|---|---|

| Molecular Weight | 240.32 g/mol |

| IUPAC Name | ethyl 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate |

| Standard InChI | InChI=1S/C11H16N2O2S/c1-2-15-11(14)10-13-12-9(16-10)8-6-4-3-5-7-8/h8H,2-7H2,1H3 |

| Standard InChI Key | JSFFEPMTNICTHW-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NN=C(S1)C2CCCCC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a planar 1,3,4-thiadiazole ring (a five-membered heterocycle containing two nitrogen atoms and one sulfur atom) with a cyclohexyl group at position 5 and an ethyl ester at position 2 . Key features include:

-

Thiadiazole ring: Imparts rigidity and electron-deficient properties, facilitating π-π stacking and hydrogen bonding.

-

Cyclohexyl substituent: Enhances lipid solubility, potentially improving membrane permeability.

-

Ethyl ester: Serves as a hydrolyzable prodrug moiety or synthetic intermediate for carboxylate derivatives .

Table 1: Molecular Properties

Synthesis and Optimization

General Synthetic Routes

While detailed protocols remain proprietary, synthesis typically involves:

-

Precursor preparation: Cyclohexylcarboxylic acid derivatives or thiocarbazates are used as starting materials .

-

Cyclocondensation: Reaction with hydrazine derivatives under acidic or basic conditions to form the thiadiazole ring .

-

Esterification: Introduction of the ethyl ester group via alkylation or transesterification .

A representative pathway for analogous compounds involves:

-

Step 1: Cyclohexanecarboxylic acid → Cyclohexanecarbohydrazide (via hydrazine treatment).

-

Step 2: Reaction with carbon disulfide and ethyl chloroformate to form the thiadiazole core .

-

Step 3: Purification via column chromatography or recrystallization .

Table 2: Key Synthetic Challenges

| Challenge | Solution |

|---|---|

| Low cyclization yields | Microwave-assisted synthesis |

| Isomer separation | Chiral chromatography |

| Purification | Recrystallization from ethanol |

Biological Activities and Mechanisms

Antimicrobial Effects

-

Bacterial targets: Disruption of cell wall synthesis (e.g., penicillin-binding proteins) and folate metabolism .

-

Fungal targets: Inhibition of ergosterol biosynthesis, critical for fungal membrane integrity .

Structure-Activity Relationship (SAR)

Substituent Effects

-

Cyclohexyl group: Enhances lipophilicity (logP ~3.4), improving blood-brain barrier penetration compared to phenyl analogs .

-

Ethyl ester: Hydrolysis to carboxylic acid increases polarity, affecting pharmacokinetics .

Table 3: Comparative Bioactivity of Thiadiazole Derivatives

| Compound | IC₅₀ (µM) | Target |

|---|---|---|

| Ethyl 5-cyclopropyl analog | 12.57 | HT-29 cells |

| Ethyl 5-cyclohexyl analog | 2.44 | LoVo cells |

| Phenyl-substituted | 23.29 | MCF-7 cells |

Applications in Drug Development

Lead Optimization

-

Prodrug design: Ethyl ester hydrolysis in vivo releases the active carboxylate, enabling controlled drug release .

-

Combination therapies: Synergy with cisplatin observed in ovarian cancer models (1.8-fold efficacy increase) .

Material Science Applications

-

Liquid crystals: The rigid thiadiazole core and flexible cyclohexane enable mesophase formation .

-

Coordination polymers: Metal-organic frameworks (MOFs) with Cu(II) show promise in gas storage .

Future Perspectives

Clinical Translation Challenges

-

Toxicity: Daphnia magna assays indicate moderate ecotoxicity (LC₅₀ = 48 µM) , necessitating structural refinements.

-

Synthetic scalability: Transition from batch to flow chemistry could improve yields >80% .

Emerging Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume